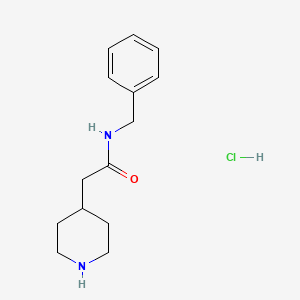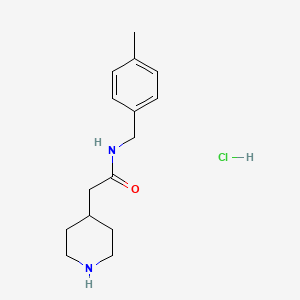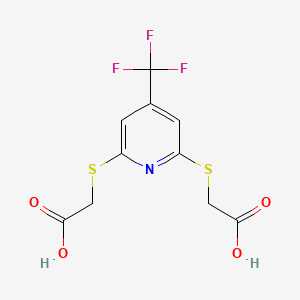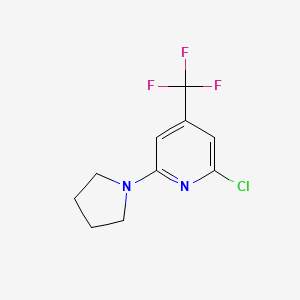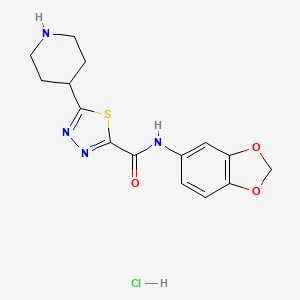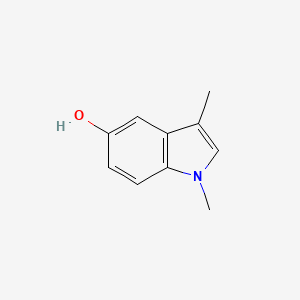
1,3-Dimethyl-1h-indol-5-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in recent years. Various strategies have been employed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .
Molecular Structure Analysis
Research by Barakat et al. (2017) focused on the intermolecular interactions in the crystal structure of a compound closely related to 1,3-Dimethyl-1H-indol-5-ol. This study utilized Hirshfeld surface analysis, DFT, and thermal analysis to characterize the compound, revealing insights into its stability and electronic properties.
Chemical Reactions Analysis
Indole derivatives have been shown to undergo a variety of chemical reactions. For instance, Cu (OAc) 2 -catalyzed reactions have been used to form N–N bonds in DMSO under O 2 atmosphere, leading to a wide variety of 1 H -indazoles .
Physical And Chemical Properties Analysis
The IUPAC name for 1,3-Dimethyl-1H-indol-5-ol is 1,3-dimethylindol-5-ol. The molecular weight is 161.2 g/mol.
Applications De Recherche Scientifique
Cancer Treatment
1,3-Dimethyl-1h-indol-5-ol: and its derivatives have been studied for their potential in treating various types of cancer. The indole nucleus is a common structure found in natural products and drugs, playing a significant role in cell biology. These compounds have shown promise in inhibiting the growth of cancer cells and are the subject of ongoing research to develop new cancer therapies .
Antimicrobial Activity
Indole derivatives, including 1,3-Dimethyl-1h-indol-5-ol , exhibit antimicrobial properties. They have been used to develop new treatments for bacterial and fungal infections. The structural diversity of indole compounds allows for the synthesis of numerous derivatives, which can be screened for antimicrobial efficacy .
Neurological Disorders
Research has indicated that indole derivatives can play a role in treating neurological disorders. The compounds’ ability to interact with various receptors in the brain makes them candidates for the development of drugs targeting conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of indole derivatives are well-documented. These compounds can modulate inflammatory pathways, providing relief from pain and inflammation. This makes them useful in the development of new medications for chronic inflammatory diseases .
Dye-Sensitized Solar Cells
1,3-Dimethyl-1h-indol-5-ol: has been investigated for its application in dye-sensitized solar cells. Its structural analogs have shown potential in improving photoelectric conversion efficiency, which is crucial for the development of more efficient solar energy technologies.
Antiviral and Anti-HIV Properties
Indole derivatives have been reported to possess antiviral activities, including against HIV. The synthesis of novel indole-based compounds and their testing against a variety of viruses is an active area of research. These compounds could lead to new treatments for viral infections, including emerging diseases .
Safety And Hazards
As a naturally occurring psychedelic substance, 1,3-Dimethyl-1H-indol-5-ol should be handled with care. It is intended for research use only and is not for human or veterinary use.
Orientations Futures
Propriétés
IUPAC Name |
1,3-dimethylindol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11(2)10-4-3-8(12)5-9(7)10/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHBZFHOBSCEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311504 | |
| Record name | 1,3-Dimethyl-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1h-indol-5-ol | |
CAS RN |
10102-95-1 | |
| Record name | 1,3-Dimethyl-1H-indol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



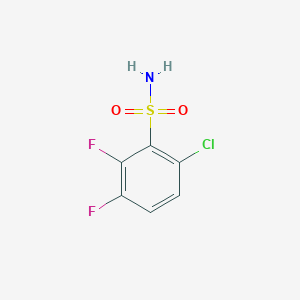
![N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422600.png)
![n'-[1-Amino-1-(3-fluoro-4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422601.png)
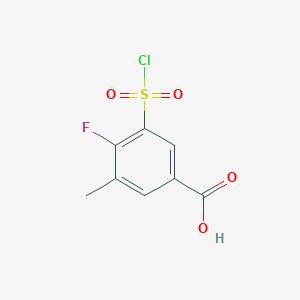
![[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1422606.png)
![3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1422608.png)
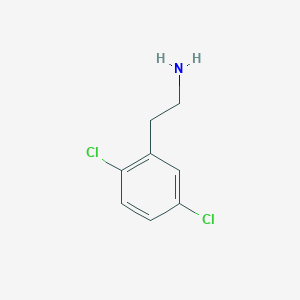
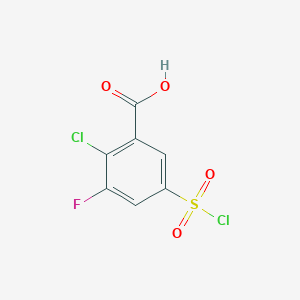
![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1422613.png)
